![molecular formula C18H16INO5S B2598451 N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide CAS No. 2034367-75-2](/img/structure/B2598451.png)
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, an iodophenyl group, and a hexahydrochromen ring system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide typically involves multiple steps, including the formation of the hexahydrochromen ring, the introduction of the iodophenyl group, and the attachment of the hydroxyethyl and methanesulfonamide groups. Common synthetic routes may include:
Formation of the Hexahydrochromen Ring: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where iodine is introduced to the phenyl ring.
Attachment of Hydroxyethyl and Methanesulfonamide Groups: These groups can be introduced through nucleophilic substitution reactions, where suitable nucleophiles react with electrophilic centers on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexahydrochromen ring can be reduced to form alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the hydroxyethyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)-N-[3-(4-bromophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(2-hydroxyethyl)-N-[3-(4-chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in this compound imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets, distinguishing it from its bromine and chlorine analogs.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO5S/c1-26(23,24)20(8-9-21)14-6-7-15-17(10-14)25-11-16(18(15)22)12-2-4-13(19)5-3-12/h2-5,11,14-15,17,21H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIWUSWACAMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCO)C1CCC2C(C1)OC=C(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
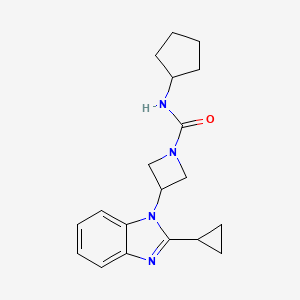
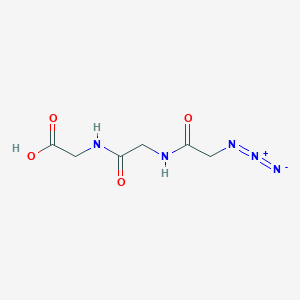
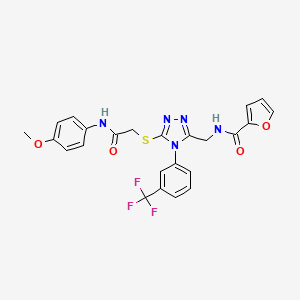
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2598372.png)
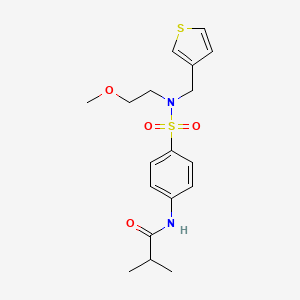
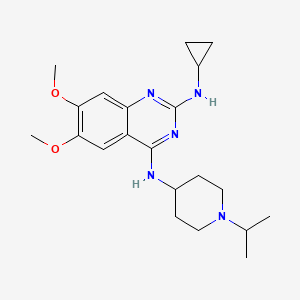
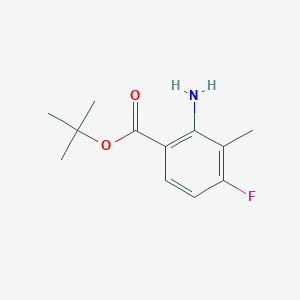
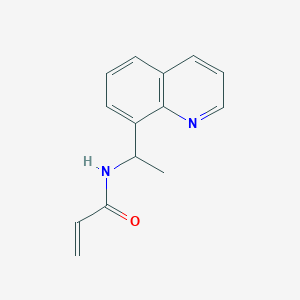
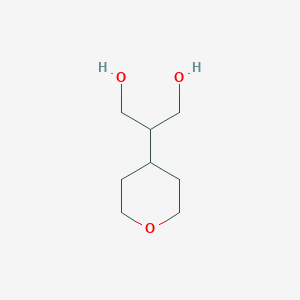
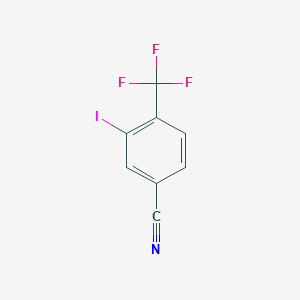
![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

